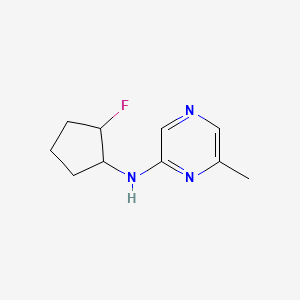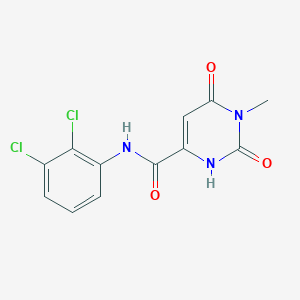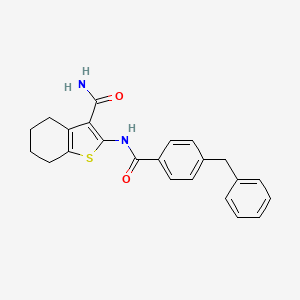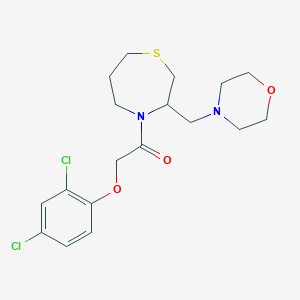
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine typically involves the following steps:
Fluorination of Cyclopentane:
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving 1,3-dicarbonyl compounds and cyanoacetamides, often using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol.
Coupling Reactions: The final step involves coupling the fluorinated cyclopentane derivative with the pyrazine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted cyclopentyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted cyclopentyl derivatives
Aplicaciones Científicas De Investigación
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine stands out due to its unique combination of a fluorinated cyclopentyl ring and a methyl-substituted pyrazine ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-5-12-6-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSICDUSJMIXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![1-(2-Methylpyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2826095.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)

![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)
![N-(1-benzylpiperidin-4-yl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2826103.png)


![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)
![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)
